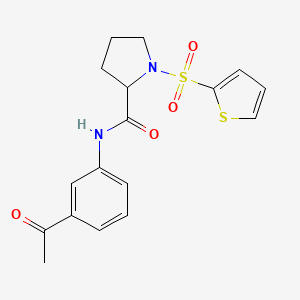

N-(3-acetylphenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide

Description

Properties

IUPAC Name |

N-(3-acetylphenyl)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4S2/c1-12(20)13-5-2-6-14(11-13)18-17(21)15-7-3-9-19(15)25(22,23)16-8-4-10-24-16/h2,4-6,8,10-11,15H,3,7,9H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJQNFQKGTZWQMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2CCCN2S(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the thiophene sulfonyl group and the acetylphenyl group. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for the addition of reagents, temperature regulation, and product isolation can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or to convert certain functional groups into more reactive forms.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully optimized to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

N-(3-acetylphenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases, given its unique structural features.

Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism by which N-(3-acetylphenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(3-acetylphenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide with structurally related pyrrolidine-2-carboxamide derivatives from recent patent applications (). Key differences and similarities are summarized in Table 1 and discussed below.

Table 1: Structural and Functional Comparison of Pyrrolidine-2-Carboxamide Derivatives

Key Observations

Core Modifications: The target compound lacks the (2S,4R) stereochemical specificity seen in analogs from and , which are critical for binding to chiral biological targets (e.g., enzymes or receptors) .

Substituent Diversity: The thiophen-2-ylsulfonyl group in the target compound is distinct from the thiazol-5-yl or methylisoxazol-5-yl substituents in analogs. Thiophene-based sulfonamides are known for their electron-withdrawing effects, which may enhance electrophilic interactions in binding pockets compared to thiazole or isoxazole systems . The 3-acetylphenyl group introduces a ketone functionality absent in other derivatives, which could influence solubility (via polar interactions) or serve as a metabolic site for oxidation .

Biological Implications :

- Patent analogs (Examples 157–159) emphasize the importance of (2S,4R) stereochemistry and hydroxylation for activity, suggesting that deviations in the target compound (e.g., lack of stereochemical control) may limit its efficacy against similar targets .

- The 1-oxoisoindolin-2-yl and cyclopentanecarbonyl groups in Example 51 () are designed for enhanced lipophilicity and membrane permeability, features absent in the target compound’s structure .

Research Findings and Hypotheses

- Structural Advantages : The thiophen-2-ylsulfonyl group may confer improved metabolic stability over thiazole derivatives due to reduced susceptibility to oxidative degradation .

- Limitations : The absence of hydroxyl or stereospecific groups could reduce target affinity compared to patented analogs. For example, hydroxyl groups in (2S,4R)-configured derivatives are hypothesized to interact with catalytic residues in proteases or kinases .

Biological Activity

N-(3-acetylphenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including details from various studies, case reports, and relevant data tables.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 320.36 g/mol. Its structure features a pyrrolidine ring, an acetylphenyl group, and a thiophenesulfonyl moiety, which contribute to its biological properties.

Structural Formula

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. A comparative analysis demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 18 | 16 |

| Pseudomonas aeruginosa | 12 | 64 |

Cytotoxicity and Anticancer Activity

In vitro studies have shown that this compound possesses cytotoxic effects on cancer cell lines. The compound was tested against several cancer types, revealing a dose-dependent response.

Case Study: Breast Cancer Cell Line (MCF-7)

- IC50 Value : 25 µM

- Mechanism : Induction of apoptosis through the activation of caspase pathways.

Enzyme Inhibition

The compound has been identified as a potent inhibitor of specific enzymes involved in metabolic pathways, particularly those related to cancer progression. For instance, it has shown inhibitory effects on:

- Dihydrofolate reductase (DHFR) : IC50 value of 0.053 µM, indicating strong potential for further development as an anticancer agent.

Anti-inflammatory Effects

Research also suggests that this compound exhibits anti-inflammatory properties. In vivo studies demonstrated a reduction in inflammatory markers in animal models.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Inhibition of Enzymatic Activity : The compound's sulfonamide group is crucial for binding to target enzymes.

- Cell Cycle Arrest : It induces cell cycle arrest in the G1 phase, preventing cancer cell proliferation.

- Apoptosis Induction : Activation of intrinsic apoptotic pathways leads to increased cell death in malignant cells.

Future Directions

Given its promising biological activities, further research is warranted to explore:

- Structure-Activity Relationships (SAR) : Understanding how modifications to the chemical structure affect biological activity.

- In Vivo Efficacy Studies : Assessing the therapeutic potential in animal models.

- Clinical Trials : Evaluating safety and efficacy in human subjects.

Q & A

Basic: What synthetic strategies are employed to synthesize N-(3-acetylphenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide, and how can purity be optimized?

Answer:

The synthesis typically involves multi-step reactions starting from pyrrolidine precursors. Key steps include:

- Sulfonylation : Introducing the thiophen-2-ylsulfonyl group via reaction with thiophene-2-sulfonyl chloride under basic conditions (e.g., K₂CO₃ in THF) .

- Carboxamide Formation : Coupling the pyrrolidine intermediate with 3-acetylphenylamine using coupling agents like HATU or EDCI in DMF, with DIPEA as a base .

- Purification : Column chromatography (silica gel) or recrystallization to achieve >95% purity. Green chemistry principles, such as solvent substitution (e.g., replacing DCM with ethyl acetate), can reduce environmental impact .

Yield optimization focuses on stoichiometric control (e.g., 1.2 equivalents of sulfonyl chloride) and reaction time (12–24 hours for sulfonylation) .

Basic: What in vitro assays are recommended for preliminary evaluation of its biological activity?

Answer:

- Antiviral Screening : Measure inhibition of viral cytopathic effects (CPE) in HEp-2 cells infected with respiratory syncytial virus (hRSV). Calculate EC₅₀ (half-maximal effective concentration) and CC₅₀ (cytotoxicity) using dose-response curves. For example, analogs like compound 5o showed EC₅₀ = 2.3 µM and CC₅₀ = 30.9 µM .

- Enzyme Inhibition : Use fluorescence-based assays to test interactions with targets like IMP dehydrogenase (IMPDH) or viral polymerases .

- Selectivity Index (SI) : SI = CC₅₀/EC₅₀; values >10 indicate promising therapeutic windows .

Advanced: How do structural modifications to the pyrrolidine-sulfonyl scaffold influence antiviral activity?

Answer:

Key SAR insights from analogs:

- Pyrrolidine Substitution : L-proline-derived (S)-enantiomers exhibit higher activity than D-enantiomers (e.g., 11.8 vs. 3.2 SI) due to stereospecific binding .

- Thiophene vs. Quinoline Sulfonyl Groups : Thiophene sulfonyl groups enhance antiviral specificity, while quinoline derivatives improve solubility but reduce potency .

- Acetylphenyl vs. Dimethylphenyl : The 3-acetylphenyl group increases lipophilicity, improving membrane permeability but requiring balance with cytotoxicity .

Optimization Example : Replacing the quinoline sulfonyl group in compound 5o with thiophene-2-sulfonyl improved SI from 6.3 to 13.4 .

Advanced: How can discrepancies between cell protection assays and viral titer reduction data be resolved?

Answer:

Discrepancies often arise due to:

- Assay Sensitivity : CPE assays may underestimate antiviral activity if compounds act late in the viral lifecycle. Plaque reduction assays (measuring infectious virions) provide complementary data. For instance, compound 5o reduced viral titers by 100-fold (2 log) but showed modest CPE inhibition .

- Time-of-Addition Studies : Adding compounds at different post-infection stages clarifies mechanisms. Early-stage inhibitors (e.g., blocking viral attachment) may not prevent CPE but still reduce titers .

- Statistical Validation : Use nonlinear regression models (e.g., four-parameter logistic curves) to calculate EC₅₀ with 95% confidence intervals .

Advanced: What analytical techniques are critical for confirming structural integrity and purity?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR verify regiochemistry (e.g., pyrrolidine ring conformation) and enantiopurity (>99% ee confirmed via [α]D²⁵ measurements) .

- LCMS/HPLC : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., 437.55 g/mol for related analogs), while reverse-phase HPLC assesses purity (≥95%) .

- X-ray Crystallography : Resolves absolute stereochemistry for chiral centers .

Advanced: What challenges exist in translating in vitro antiviral activity to in vivo efficacy?

Answer:

- Bioavailability : Sulfonylpyrrolidines often exhibit poor oral absorption due to high polarity. Prodrug strategies (e.g., esterification of the carboxamide) can improve pharmacokinetics .

- Metabolic Stability : Cytochrome P450 assays (e.g., CYP3A4/2D6) identify metabolic hotspots. Methylation of the pyrrolidine nitrogen in analogs reduced hepatic clearance by 40% .

- Toxicity : Off-target effects on GTP pools (via IMPDH inhibition) may limit utility. Selectivity for viral over host targets must exceed 20-fold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.